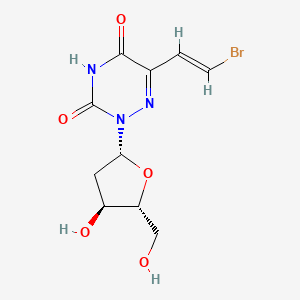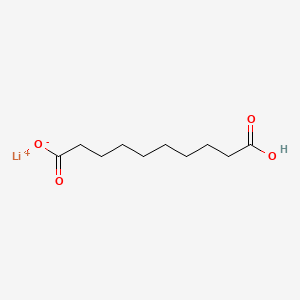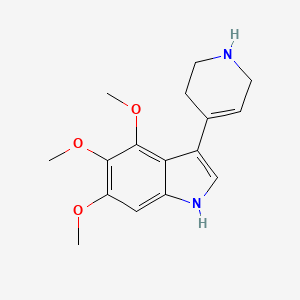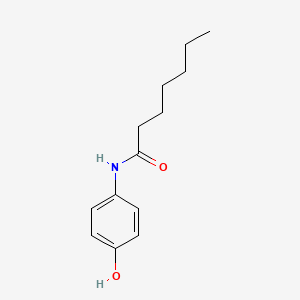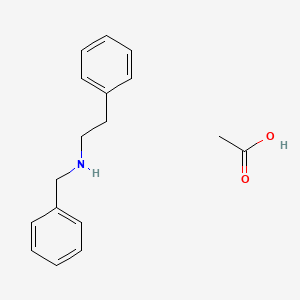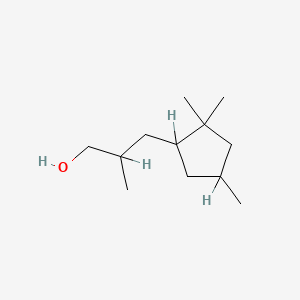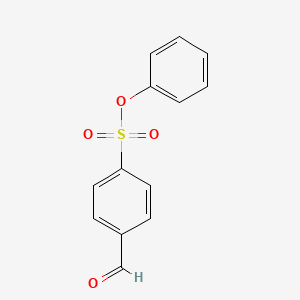
Phenyl 4-formylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-formylbenzenesulfonate is an organic compound characterized by the presence of a phenyl group attached to a 4-formylbenzenesulfonate moiety
Preparation Methods
The synthesis of Phenyl 4-formylbenzenesulfonate typically involves the reaction of phenol with 4-formylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonate ester. The reaction conditions generally include the use of an organic solvent like acetone and maintaining a controlled temperature to ensure optimal yield .
Chemical Reactions Analysis
Phenyl 4-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl 4-formylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Phenyl 4-formylbenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Phenyl 4-formylbenzenesulfonate can be compared with similar compounds such as 4-formylbenzenesulfonic acid and alkylbenzene sulfonates. While 4-formylbenzenesulfonic acid shares the formyl and sulfonate groups, it lacks the phenyl group, which can influence its reactivity and applications. Alkylbenzene sulfonates, on the other hand, are widely used as surfactants due to their hydrophilic sulfonate head-group and hydrophobic alkyl tail-group .
This compound stands out due to its unique combination of a phenyl group with a formylbenzenesulfonate moiety, offering distinct chemical and biological properties.
Properties
CAS No. |
106939-96-2 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
phenyl 4-formylbenzenesulfonate |
InChI |
InChI=1S/C13H10O4S/c14-10-11-6-8-13(9-7-11)18(15,16)17-12-4-2-1-3-5-12/h1-10H |
InChI Key |
NRGXLLCVKBQWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


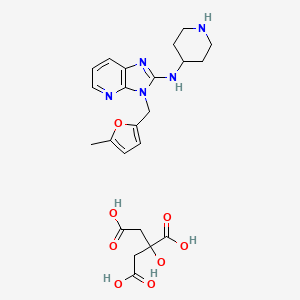

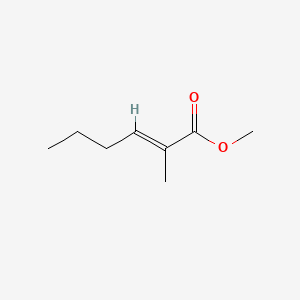
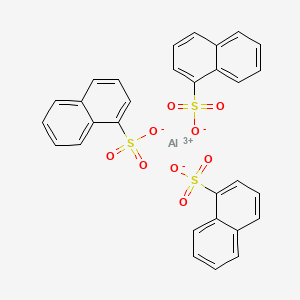
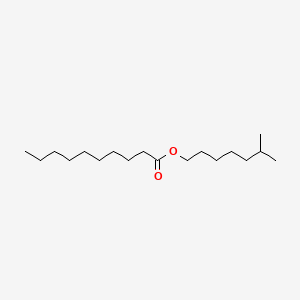
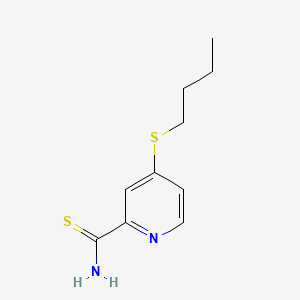
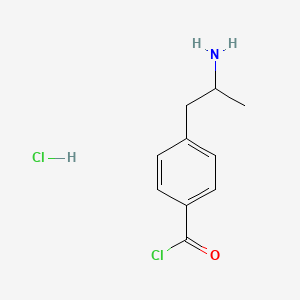
![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
